molecular formula C6H12ClNO3 B13898102 5-Aminotetrahydropyran-3-carboxylic acid;hydrochloride

5-Aminotetrahydropyran-3-carboxylic acid;hydrochloride

Cat. No.: B13898102
M. Wt: 181.62 g/mol
InChI Key: JNDBFFKUSYVFFF-UHFFFAOYSA-N
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Description

5-Aminotetrahydropyran-3-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to a tetrahydropyran ring, which is further substituted with a carboxylic acid group The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminotetrahydropyran-3-carboxylic acid;hydrochloride typically involves the reaction of tetrahydropyran derivatives with appropriate amino and carboxylating agents. One common method involves the use of methanol and trimethylchlorosilane at room temperature, which facilitates the esterification of amino acids . This method is advantageous due to its mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Aminotetrahydropyran-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

5-Aminotetrahydropyran-3-carboxylic acid;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminotetrahydropyran-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminotetrahydropyran-3-carboxylic acid;hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tetrahydropyran ring differentiates it from other amino acids and contributes to its unique properties and applications.

Properties

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

5-aminooxane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c7-5-1-4(6(8)9)2-10-3-5;/h4-5H,1-3,7H2,(H,8,9);1H

InChI Key

JNDBFFKUSYVFFF-UHFFFAOYSA-N

Canonical SMILES

C1C(COCC1N)C(=O)O.Cl

Origin of Product

United States

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